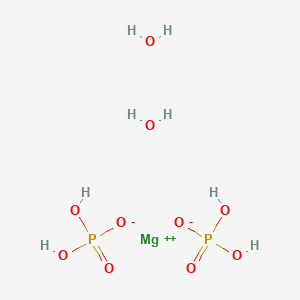

Magnesium phosphate, monobasic, dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium phosphate, monobasic, dihydrate is a magnesium acid salt of phosphoric acid with the chemical formula Mg(H₂PO₄)₂·2H₂O. It is one of the forms of magnesium phosphate and appears as a white, odorless, crystalline powder . This compound is used in various applications, including as a food additive, acidity regulator, and nutrient.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium phosphate, monobasic, dihydrate is typically synthesized by the partial neutralization of phosphoric acid with magnesium oxide. The reaction is followed by drying the resultant product . The chemical reaction can be represented as: [ \text{H₃PO₄} + \text{MgO} \rightarrow \text{Mg(H₂PO₄)₂} ]

Industrial Production Methods: In industrial settings, the production involves controlled reaction conditions to ensure the purity and consistency of the product. The process includes:

Neutralization: Phosphoric acid is partially neutralized with magnesium oxide.

Drying: The resultant product is dried to obtain the dihydrate form.

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium phosphate, monobasic, dihydrate undergoes various chemical reactions, including:

Hydrolysis: It dissolves in water, forming phosphoric acid and depositing a solid precipitate of dimagnesium phosphate.

Reaction with Acids: Reacts with hydrochloric acid to form phosphoric acid and magnesium chloride.

Common Reagents and Conditions:

Hydrochloric Acid: Used in reactions to form phosphoric acid and magnesium chloride.

Water: Involved in hydrolysis reactions.

Major Products Formed:

- Phosphoric Acid (H₃PO₄)

- Magnesium Chloride (MgCl₂)

- Dimagnesium Phosphate (MgHPO₄)

Wissenschaftliche Forschungsanwendungen

Magnesium phosphate, monobasic, dihydrate has diverse applications in scientific research, including:

- Biomedicine: Used in the form of cements, ceramics, scaffolds, and coatings due to its excellent biocompatibility and pH-responsive degradability .

- Nanomedicine: Utilized as monodisperse particles in various biomedical applications .

- Tissue Engineering: Applied in the development of biodegradable scaffolds and coatings .

Wirkmechanismus

The mechanism by which magnesium phosphate, monobasic, dihydrate exerts its effects involves its role as a source of magnesium and phosphate ions. These ions are essential for various physiological processes, including:

- Bone Mineralization: Magnesium and phosphate ions contribute to the formation and maintenance of bone structure.

- Enzyme Activation: Magnesium ions act as cofactors for numerous enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

- Dimagnesium Phosphate (MgHPO₄)

- Trimagnesium Phosphate (Mg₃(PO₄)₂)

Comparison:

- Solubility: Magnesium phosphate, monobasic, dihydrate is more soluble in water compared to dimagnesium phosphate and trimagnesium phosphate .

- Applications: While all three compounds are used in various industrial and biomedical applications, this compound is particularly favored for its acidity-regulating properties and biocompatibility .

Eigenschaften

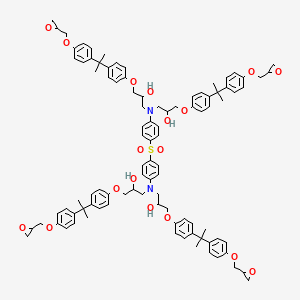

CAS-Nummer |

15609-80-0 |

|---|---|

Molekularformel |

H8MgO10P2 |

Molekulargewicht |

254.31 g/mol |

IUPAC-Name |

magnesium;dihydrogen phosphate;dihydrate |

InChI |

InChI=1S/Mg.2H3O4P.2H2O/c;2*1-5(2,3)4;;/h;2*(H3,1,2,3,4);2*1H2/q+2;;;;/p-2 |

InChI-Schlüssel |

ZMLUGOYYWKLJIZ-UHFFFAOYSA-L |

Kanonische SMILES |

O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

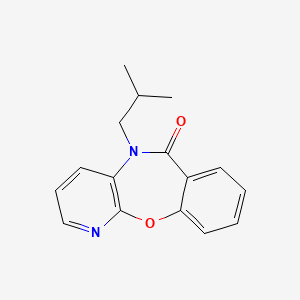

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)